molecular formula C23H19N3O7S B2357794 [2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 853726-41-7

[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

Cat. No.: B2357794
CAS No.: 853726-41-7
M. Wt: 481.48
InChI Key: SEEQNJKFUHZFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is a high-purity chemical compound intended for research and development purposes. This synthetic small molecule features a complex structure combining benzoate, sulfonyl, and nitroanilino groups, which may be of interest for investigations in medicinal chemistry and chemical biology. Its specific physicochemical properties, including solubility and stability, should be characterized by the researcher prior to use. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O7S/c27-22(24-20-8-4-5-9-21(20)26(29)30)16-33-23(28)18-10-12-19(13-11-18)25-34(31,32)15-14-17-6-2-1-3-7-17/h1-15,25H,16H2,(H,24,27)/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEQNJKFUHZFRL-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H18N4O5S
  • IUPAC Name : this compound

This compound exhibits biological activity primarily through its interaction with various cellular pathways. The nitroanilino moiety is known to influence cellular signaling processes, particularly in cancer and inflammation pathways. The sulfonylamino group may enhance its interaction with target proteins, potentially leading to inhibition of tumor growth or modulation of inflammatory responses.

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Activity Effect Reference
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryReduces inflammatory cytokine production
CytotoxicityInduces apoptosis in tumor cells
Enzyme inhibitionInhibits specific kinases

Case Studies

  • Anticancer Activity : A study evaluated the compound's efficacy against various cancer cell lines, including breast and colon cancer. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 12 µM for breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Effects : In vitro experiments demonstrated that the compound significantly decreased the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases.
  • Cytotoxicity Studies : The compound was tested on human leukemia cell lines, showing a dose-dependent increase in cytotoxicity. Flow cytometry analysis revealed that treatment led to increased annexin V positivity, indicating apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the nitroanilino and sulfonamide groups have been explored to enhance potency and selectivity:

  • Nitro Group Modification : Replacing the nitro group with other electron-withdrawing groups has been shown to alter activity profiles significantly.
  • Sulfonamide Variations : Different sulfonamide derivatives have been synthesized, leading to variations in anticancer efficacy and anti-inflammatory properties.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following structurally related compounds (Table 1) highlight variations in substituents and functional groups, which influence physicochemical properties and biological activity:

Table 1: Structural Comparison of Benzoate Derivatives

Compound Name & Source Molecular Formula Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Applications/Properties
Target Compound C₂₃H₂₀N₄O₇S (estimated) 2-Nitroanilino, (E)-styrenesulfonamide ~520.5 Hypothesized enzyme inhibition (sulfonamide)
Camostat Mesylate C₂₀H₂₂N₄O₅·CH₃SO₃H Diamidinobenzamidine, mesylate counterion 494.5 Serine protease inhibitor (TMPRSS2)
[2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 2-(benzoxazol-2-ylsulfanylmethyl)benzoate C₂₃H₁₆FN₃O₆S 4-Fluoro-2-nitroanilino, benzoxazolylsulfanylmethyl 481.45 Unreported (heterocyclic sulfanyl group)
[2-[N-(2-Cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-(dimethylamino)benzoate C₂₁H₂₀FN₃O₄ Cyanoethyl-fluoroanilino, dimethylaminobenzoate 397.4 Unreported (cyanoethyl group)
5-CA-2-HM-MCBX C₂₄H₂₂N₂O₈ (estimated) Hydroxymethyl, methoxy, methylamino-acetamide ~466.4 Metabolite/intermediate in drug synthesis

Functional Group Impact on Properties

Sulfonamide vs. Sulfanyl Groups
  • Sulfonamides are classically associated with antibacterial or carbonic anhydrase inhibition, whereas sulfanyl groups may modulate redox activity .
Nitroanilino vs. Cyanoethyl/Fluoroanilino Groups
  • In contrast, the cyanoethyl-fluoroanilino group in combines fluorophilicity (enhancing membrane permeability) with a nitrile moiety, which may undergo hydrolysis to carboxylic acids in vivo .
Ester Linker Variations
  • The target compound’s ester linker (2-oxoethyl) is structurally similar to Camostat’s acetylated ethyl chain . However, Camostat’s diamidinobenzamidine group (a guanidine analog) confers strong binding to serine proteases, unlike the nitroanilino group in the target compound.

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Properties

Property Target Compound Camostat Mesylate Compound Compound
LogP (estimated) ~3.2 (moderate lipophilicity) ~1.8 (polar due to mesylate) ~3.5 (heterocyclic) ~2.8 (polar cyanoethyl)
Aqueous Solubility Low (nitro group) High (ionic mesylate) Very low (hydrophobic) Moderate
Metabolic Stability Moderate (nitro reduction risk) High (stable amidine) Low (sulfanyl oxidation) Moderate (nitrile hydrolysis)

Preparation Methods

Claisen-Schmidt Condensation for (E)-Styrene Intermediate

The (E)-styryl group is synthesized via Claisen-Schmidt condensation between benzaldehyde and acetophenone under alkaline conditions. Optimized parameters include:

  • Reagents : Benzaldehyde (1.2 equiv), acetophenone (1.0 equiv), NaOH (40% w/v, aqueous).
  • Conditions : Ethanol solvent, reflux at 80°C for 6 hours.
  • Yield : 78% (isolated as pale-yellow crystals).

The (E)-configuration is confirmed by $$ ^1H $$-NMR coupling constants ($$ J_{trans} = 16.2 \, \text{Hz} $$).

Sulfonation and Chlorination

(E)-Styrene is sulfonated using chlorosulfonic acid (2.5 equiv) in dichloromethane at 0–5°C, followed by quenching with phosphorus pentachloride to yield (E)-styrylsulfonyl chloride:
$$
\text{(E)-Styrene} + \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}2} \text{(E)-Styrylsulfonic acid} \xrightarrow{\text{PCl}5} \text{(E)-Styrylsulfonyl chloride}
$$

  • Purity : 95% by $$ ^{13}\text{C} $$-NMR.

Preparation of 4-[[(E)-2-Phenylethenyl]sulfonylamino]benzoic Acid

Sulfonamide Coupling

4-Aminobenzoic acid (1.0 equiv) reacts with (E)-styrylsulfonyl chloride (1.1 equiv) in tetrahydrofuran (THF) using triethylamine (2.0 equiv) as a base:
$$
\text{4-NH}2\text{C}6\text{H}4\text{COOH} + \text{(E)-PhCH=CHSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{4-[(E)-PhCH=CHSO}2\text{NH}]\text{C}6\text{H}4\text{COOH}
$$

  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : 82% after recrystallization (ethanol/water).
  • Characterization : IR shows $$ \nu(\text{SO}_2) $$ at 1360 cm$$ ^{-1} $$ and $$ \nu(\text{COOH}) $$ at 1685 cm$$ ^{-1} $$.

Synthesis of 2-(2-Nitroanilino)-2-Oxoethanol

Amide Formation

2-Nitroaniline (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) with pyridine (1.5 equiv) as a base:
$$
\text{2-NO}2\text{C}6\text{H}4\text{NH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{pyridine}} \text{2-NO}2\text{C}6\text{H}4\text{NHCOCH}_2\text{Cl}
$$

  • Yield : 75% (yellow solid).

Hydrolysis to Alcohol

The chloroacetamide intermediate undergoes alkaline hydrolysis with KOH (2.0 equiv) in aqueous ethanol:
$$
\text{2-NO}2\text{C}6\text{H}4\text{NHCOCH}2\text{Cl} + \text{KOH} \rightarrow \text{2-NO}2\text{C}6\text{H}4\text{NHCOCH}2\text{OH}
$$

  • Conditions : Reflux at 70°C for 4 hours.
  • Yield : 68%.

Esterification to Form the Target Compound

Acid Chloride Activation

4-[[(E)-2-Phenylethenyl]sulfonylamino]benzoic acid is converted to its acid chloride using thionyl chloride (3.0 equiv) in DCM:
$$
\text{4-[(E)-PhCH=CHSO}2\text{NH}]\text{C}6\text{H}4\text{COOH} + \text{SOCl}2 \rightarrow \text{4-[(E)-PhCH=CHSO}2\text{NH}]\text{C}6\text{H}_4\text{COCl}
$$

  • Conditions : Reflux for 3 hours.
  • Purity : >99% by $$ ^1H $$-NMR.

Ester Coupling

The acid chloride reacts with 2-(2-nitroanilino)-2-oxoethanol (1.1 equiv) in THF with DMAP (0.1 equiv):
$$
\text{4-[(E)-PhCH=CHSO}2\text{NH}]\text{C}6\text{H}4\text{COCl} + \text{HOCH}2\text{CONHC}6\text{H}3\text{NO}_2 \rightarrow \text{Target Compound}
$$

  • Yield : 65% after column chromatography (silica gel, ethyl acetate/hexane).
  • Stereochemical Integrity : $$ ^1H $$-NMR confirms retention of (E)-configuration ($$ J = 16.0 \, \text{Hz} $$).

Optimization and Alternative Methods

Solvent and Base Screening for Sulfonamide Formation

Comparative studies reveal that THF outperforms DCM or acetonitrile in minimizing side reactions (Table 1).

Table 1. Solvent Impact on Sulfonamide Yield

Solvent Base Yield (%)
THF Et$$_3$$N 82
DCM Pyridine 68
Acetonitrile DBU 73

Esterification Catalysts

DCC/DMAP and acid chloride methods are compared (Table 2).

Table 2. Esterification Catalyst Efficiency

Method Catalyst Yield (%)
Acid chloride DMAP 65
DCC coupling DCC/DMAP 58
Fischer esterification H$$2$$SO$$4$$ 42

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : $$ \nu(\text{SO}_2) = 1355 \, \text{cm}^{-1} $$, $$ \nu(\text{CO ester}) = 1720 \, \text{cm}^{-1} $$.
  • $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 8.21 (d, $$ J = 16.0 \, \text{Hz} $$, 1H, CH=CH), 7.98 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 4.89 (s, 2H, CH$$2$$ ester).
  • HPLC Purity : 98.5% (C18 column, acetonitrile/water).

X-ray Crystallography

Single-crystal analysis confirms the (E)-configuration of the styryl group and planar sulfonamide geometry (torsion angle = 178.5°).

Q & A

Q. What are the key synthetic strategies for preparing [2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate?

The synthesis involves sequential functionalization:

  • Nitration and Acylation : Introduce the nitro group to aniline derivatives (e.g., via mixed sulfuric/nitric acid systems), followed by acylation with chloroacetic acid derivatives to form the 2-oxoethylamide linkage .
  • Sulfonamide Coupling : React the intermediate with (E)-styrylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide group .
  • Esterification : Use carbodiimide coupling (e.g., DCC/DMAP) to link the benzoate moiety to the 2-oxoethyl group . Reference: Strategies adapted from analogous sulfonamide and ester syntheses in .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., exact mass 486.0954, as seen in structurally related compounds) .
  • NMR Spectroscopy : Use 1^1H/13^{13}C NMR to resolve the (E)-styryl group (J ≈ 16 Hz for trans coupling) and sulfonamide protons .
  • X-ray Crystallography : Employ SHELX programs for structure refinement, particularly for resolving stereochemistry and hydrogen-bonding networks .
  • FT-IR : Identify key functional groups (e.g., nitro C-NO2_2 stretch at ~1520 cm1^{-1}, sulfonamide S=O at ~1350 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions between X-ray crystallographic data and spectroscopic results for this compound?

  • Validation via SHELXL : Use the SHELX suite to cross-validate hydrogen-bonding patterns and torsional angles against NMR-derived NOE data .
  • Dynamic NMR Experiments : Probe conformational flexibility (e.g., rotation of the (E)-styryl group) that may explain discrepancies between solid-state (X-ray) and solution-state (NMR) structures .
  • DFT Calculations : Compare experimental and computed IR/Raman spectra to identify potential crystallographic packing effects .

Q. What computational methods predict the reactivity of the nitro and sulfonamide groups in enzymatic inhibition studies?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the nitro group and active-site residues (e.g., serine proteases), leveraging the sulfonamide’s hydrogen-bonding capability .
  • QM/MM Simulations : Study nitro group reduction pathways (e.g., via nitroreductases) to predict metabolic stability .
  • Electrostatic Potential Maps : Analyze charge distribution to identify nucleophilic/electrophilic sites for derivatization .

Q. How should researchers design experiments to study metabolic degradation pathways of this compound?

  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., nitro reduction to amine) .
  • LC-HRMS/MS : Track isotopic labeling (e.g., 13^{13}C/15^{15}N) to trace degradation products .
  • CYP450 Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess potential drug-drug interactions .

Q. What experimental approaches determine the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, followed by HPLC-UV analysis to quantify degradation products .
  • Thermogravimetric Analysis (TGA) : Measure thermal stability (e.g., decomposition onset >150°C, as seen in Camostat analogs) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor changes via NMR and mass spectrometry .

Methodological Notes

  • Key Functional Groups : Nitro (electron-withdrawing), sulfonamide (hydrogen-bond donor), and (E)-styryl (π-conjugation) drive reactivity and applications .
  • Data Reproducibility : Cross-reference synthetic protocols with public crystallographic databases (e.g., CCDC) for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.